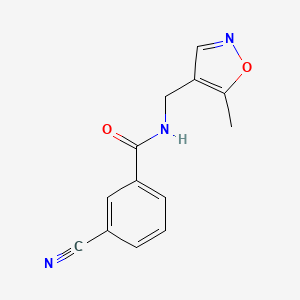

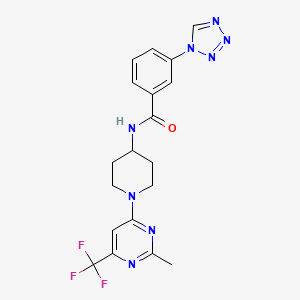

![molecular formula C24H27ClN4O5S B2485777 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217195-62-4](/img/structure/B2485777.png)

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acrylamide derivatives typically involves multi-step organic reactions starting from various aromatic and aliphatic precursors. For instance, compounds similar in structure, such as benzamides and acrylamides, are synthesized via condensation reactions, the Knoevenagel condensation, or through reactions involving nitroacrylates with catalysts like titanium tetrachloride, leading to complex structures including 4H-1,2-oxazines and hydroxy-arylaldehydes (Hirotani & Zen, 1994).

Molecular Structure Analysis

Molecular structure characterization of acrylamide derivatives often employs spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. Theoretical calculations like DFT are also utilized to predict vibrational wavenumbers, electronic properties, and the potential energy distribution, aiding in the structural elucidation of these compounds (Srivastava et al., 2017).

Chemical Reactions and Properties

Acrylamide derivatives engage in a variety of chemical reactions, reflecting their reactive acryloyl moiety. They can participate in polymerization reactions, form complexes with metals, and undergo nucleophilic substitutions. For example, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride showcased the formation of 4H-1,2-benzoxazine derivatives and hydroxy-arylaldehydes, demonstrating the compounds' versatile reactivity (Hirotani & Zen, 1994).

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- Compounds similar to the requested chemical have been synthesized and evaluated for their anticancer properties. For example, a series of 2-anilinonicotinyl-linked acrylamide conjugates were designed and synthesized, showing promising cytotoxicity against human cancer cell lines (Kamal et al., 2014).

Synthesis and Pharmacological Activities

- Research has also been conducted on the efficient synthesis of benzothiazine and acrylamide compounds, highlighting the potential of these compounds in various pharmacological applications (Souza et al., 2010).

Imaging Agent in Parkinson's Disease

- A study focused on the synthesis of a compound as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, demonstrating the application of related compounds in neurological research (Wang et al., 2017).

Use in Detecting Enzymes

- A novel mixed disulfide compound was synthesized for use in polyacrylamide gels to detect enzymes that catalyze thiol-producing reactions, indicating a biochemical research application (Harris & Wilson, 1983).

Intermediate for Anticancer Compounds

- Another study synthesized an important intermediate for the creation of biologically active compounds, further indicating the role of such chemicals in anticancer drug development (Wang et al., 2016).

Propiedades

IUPAC Name |

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S.ClH/c1-32-20-8-9-21-22(17-20)34-24(25-21)27(12-2-11-26-13-15-33-16-14-26)23(29)10-5-18-3-6-19(7-4-18)28(30)31;/h3-10,17H,2,11-16H2,1H3;1H/b10-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPOIJUSSLBKJT-OAZHBLANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)